(S)-1-N-Cbz-3-甲酰-吡咯烷

描述

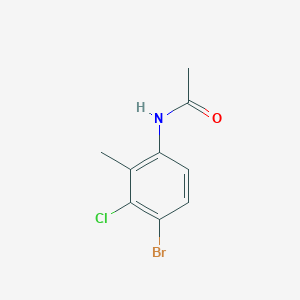

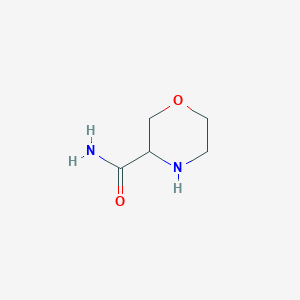

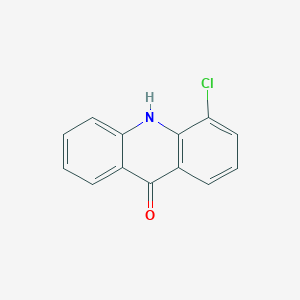

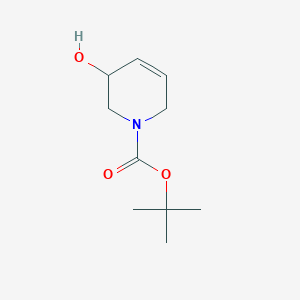

(S)-1-N-Cbz-3-formyl-pyrrolidine is a chiral compound that is part of a class of organic molecules known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The prefix "(S)" indicates that this compound has a specific stereochemistry, being the S-enantiomer, which refers to the spatial arrangement of the atoms around the chiral center. The N-Cbz group, also known as the carbobenzyloxy group, is a common protecting group in organic synthesis used to protect amines.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For example, the synthesis of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was achieved from Cbz-l-proline through a two-step process . Although not the exact compound , this provides insight into the synthetic strategies that might be employed for the synthesis of (S)-1-N-Cbz-3-formyl-pyrrolidine, such as starting from a proline derivative and introducing the formyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR, MS, and single-crystal X-ray diffraction . For instance, the absolute configuration of the chiral center in (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined to be S, and the crystal structure was elucidated, showing the compound crystallizes in the monoclinic space group with specific unit cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms in (S)-1-N-Cbz-3-formyl-pyrrolidine and can influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex due to the presence of multiple reactive sites. For example, the conversion of N-CBZ-3-fluoropyrrolidine-3-methanol to a different compound involved several steps, including protection/deprotection of functional groups, oxidation, and amide formation . These reactions are indicative of the types of chemical transformations that (S)-1-N-Cbz-3-formyl-pyrrolidine might undergo, such as selective oxidation or amide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide contributes to the formation of a one-dimensional network, which can affect the compound's solubility and melting point . Similarly, the physical and chemical properties of (S)-1-N-Cbz-3-formyl-pyrrolidine would be expected to be influenced by its functional groups and stereochemistry, affecting its behavior in different environments and reactions.

科学研究应用

(S)-1-N-Cbz-3-甲酰-吡咯烷化合物在药物发现领域中的新型生物活性化合物开发中充当多功能骨架。它的重要性由基于吡咯烷的研究的更广泛背景所强调,该研究表明吡咯烷环,一个五元氮杂环,被药物化学家广泛利用。这主要是由于它能够有效探索药效团空间、有助于分子的立体化学以及通过非平面性(一种称为“伪旋转”的现象)增加三维覆盖 (Li Petri 等,2021)。吡咯烷结构对于开发具有靶标选择性的生物活性分子至关重要,包括吡咯嗪、吡咯烷-2-酮和脯氨醇等衍生物。Li Petri 等人(2021 年)的综述深入探讨了合成策略、反应条件以及立体异构体和取代基空间取向对候选药物生物学特性的显着影响,指导了具有不同生物学特性的新化合物的开发。

此外,基质金属蛋白酶 (MMPs) 对各种生理和病理过程至关重要,已使用基于吡咯烷骨架的抑制剂对其进行靶向。这些抑制剂,包括磺酰胺吡咯烷衍生物、含脯氨酸的肽模拟物和酰基吡咯烷衍生物,已对某些 MMP 亚类表现出低纳摩尔活性。这强调了吡咯烷环作为设计 MMP 抑制剂的优秀骨架,突出了该骨架在开发用于肿瘤、风湿和心血管疾病的潜在治疗剂中的效用 (Cheng 等,2008)。

安全和危害

未来方向

属性

IUPAC Name |

benzyl (3S)-3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364045 | |

| Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-N-Cbz-3-formyl-pyrrolidine | |

CAS RN |

1212307-91-9 | |

| Record name | Phenylmethyl (3S)-3-formyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212307-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)